1,1,3-Trifluoropropane (CAS 24270-67-5): Physicochemical Profiling and Pharmaceutical Applications
1,1,3-Trifluoropropane (CAS 24270-67-5): Physicochemical Profiling and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials, aliphatic fluorinated building blocks are critical for tuning molecular properties. 1,1,3-Trifluoropropane (CAS 24270-67-5) is a highly specialized fluorinated alkane utilized primarily as a synthetic intermediate. This technical guide explores the physicochemical parameters of 1,1,3-trifluoropropane, the mechanistic rationale for its use in drug development, and a self-validating workflow for its synthesis, purification, and structural verification.
Quantitative Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1,1,3-trifluoropropane is essential for predicting its behavior in biphasic reactions and designing effective purification protocols. The table below synthesizes the core quantitative data for this compound.
Table 1: Physical and Chemical Properties of 1,1,3-Trifluoropropane
| Property | Value | Scientific Rationale / Implication |
| CAS Number | 24270-67-5 | Unique identifier for the 1,1,3-isomer[1]. |
| Molecular Formula | C₃H₅F₃ | Contains both a terminal -CH₂F and a -CHF₂ group[2]. |
| Molecular Weight | 98.067 g/mol | Low molecular weight facilitates high volatility[1]. |
| Boiling Point | 39.8 °C (at 760 mmHg) | Requires chilled condensers during distillation to prevent product loss[1]. |
| Density | 1.034 g/cm³ | Slightly denser than water, impacting phase separation dynamics[1]. |
| Vapour Pressure | 446 mmHg (at 25 °C) | High vapor pressure dictates the use of sealed, pressure-rated reactors[1]. |
| LogP | 1.611 | Indicates favorable lipophilicity for organic phase partitioning[1]. |
| Refractive Index | 1.309 | Used as a rapid, non-destructive optical purity check[1]. |
Note: Literature values for boiling point and density may exhibit slight variances (e.g., 45 °C and 1.182 g/mL at 20 °C) depending on the presence of trace isomers or specific atmospheric pressure conditions during measurement[3].
Mechanistic Role in Drug Development
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of rational drug design. 1,1,3-trifluoropropane serves as an elite building block for grafting fluorinated propyl chains onto active pharmaceutical ingredients (APIs). The causality behind selecting this specific intermediate is rooted in three mechanistic pillars:
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Metabolic Shielding : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. By utilizing 1,1,3-trifluoropropane to introduce fluorine at specific metabolic soft spots, researchers can sterically and electronically block cytochrome P450-mediated oxidation, drastically improving the drug's metabolic stability and half-life[4].
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Lipophilicity Modulation : With a LogP of 1.611[1], the 1,1,3-trifluoropropyl moiety enhances the overall lipid solubility of the parent compound. This directly promotes passive diffusion across the phospholipid bilayers of cell membranes, thereby increasing oral bioavailability and central nervous system (CNS) penetration[4].
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pKa Tuning : The intense electronegativity of the three fluorine atoms exerts a strong inductive electron-withdrawing effect. When this moiety is attached near a basic amine in a drug scaffold, it lowers the amine's pKa, altering its ionization state at physiological pH and optimizing receptor binding kinetics[4].
Experimental Workflow: Synthesis & Purification
The synthesis of 1,1,3-trifluoropropane is typically achieved via the catalytic halogen exchange of chlorinated precursors, such as 1,2,3-trichloropropane[5]. Because under-fluorinated intermediates can poison downstream pharmaceutical couplings, the synthesis and purification must be tightly controlled.
Workflow for the synthesis and purification of 1,1,3-trifluoropropane via catalytic fluorination.
Step-by-Step Methodology
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Step 1: System Purging & Preparation Purge a Hastelloy high-pressure reactor with anhydrous N₂. Causality: Hydrogen fluoride (HF) is highly corrosive. Excluding atmospheric moisture prevents the formation of aqueous hydrofluoric acid, which would degrade the reactor lining and hydrolyze the catalyst.
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Step 2: Reagent Loading & Fluorination Charge the reactor with 1,2,3-trichloropropane and a fluorination catalyst (e.g., antimony pentachloride). Introduce anhydrous HF under controlled pressure and elevate the temperature[5][6]. Causality: The high activation energy required to break the C-Cl bonds dictates the need for elevated temperature and pressure. The catalyst lowers this barrier, allowing the thermodynamic stability of the resulting C-F bonds to drive the equilibrium forward.
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Step 3: Quenching & Phase Separation Vent excess HF and HCl gases through a scrubber. Wash the crude liquid mixture with cold aqueous KOH[6]. Causality: Residual acids will catalyze the decomposition of the fluorinated product during heating. The cold KOH wash neutralizes the mixture, and because 1,1,3-trifluoropropane has a density of 1.034 g/cm³[1], it forms a distinct organic phase that can be cleanly separated from the aqueous salts.
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Step 4: Fractional Distillation Subject the isolated organic layer to fractional distillation using a high-efficiency packed column. Collect the fraction boiling precisely at 39.8 °C (at 760 mmHg)[1]. Causality: Under-fluorinated byproducts (e.g., chlorodifluoropropanes) contain heavier chlorine atoms and thus exhibit significantly higher boiling points. Tight thermal control ensures the absolute exclusion of these chlorinated impurities.
Analytical Validation: A Self-Validating System
To guarantee the integrity of 1,1,3-trifluoropropane for pharmaceutical applications, the purification protocol must be coupled with a self-validating analytical system. This ensures that the physical separation is orthogonally verified by chemical and structural mapping.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Execution : Inject the 39.8 °C distillate into a GC-MS system.
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Causality & Validation : The GC column separates the target molecule from any trace impurities based on volatility and polarity. The mass spectrometer then bombards the eluting peak to confirm an exact molecular weight of 98.07 g/mol [2]. This validates that all three chlorine atoms from the precursor were successfully exchanged for fluorine, proving the compositional purity of the batch.
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¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
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Execution : Dissolve a sample of the distillate in a deuterated solvent and acquire a ¹⁹F NMR spectrum.
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Causality & Validation : While GC-MS confirms the mass, it cannot easily differentiate between structural isomers (e.g., 1,1,3-trifluoropropane vs. 1,2,3-trifluoropropane). The SMILES string for 1,1,3-trifluoropropane is C(CF)C(F)F[2], indicating two highly distinct fluorine environments: a terminal -CH₂F group and a terminal -CHF₂ group. The ¹⁹F NMR spectrum will display unique multiplet splitting patterns for these two environments (due to coupling with adjacent protons and each other). This unequivocally validates the regiochemistry of the product, proving that no unintended molecular rearrangements occurred during the aggressive high-temperature fluorination step.
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References
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"1,1,3-trifluoropropane | CAS#:24270-67-5 | Chemsrc", chemsrc.com,[Link]
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"1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 - PubChem - NIH", nih.gov,[Link]
- "WO2016090744A1 - Process for the joint preparation of 1, 3, 3, 3-tetrafluoropropene and 2 ...
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